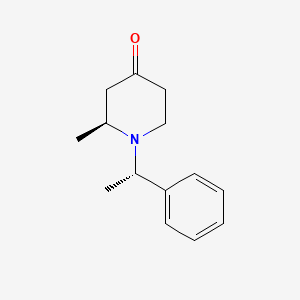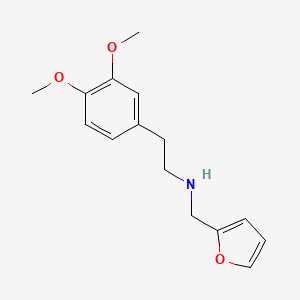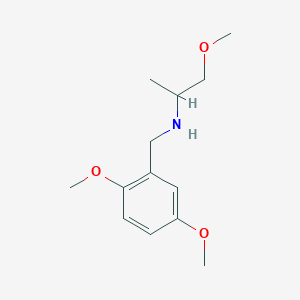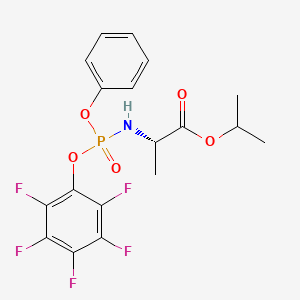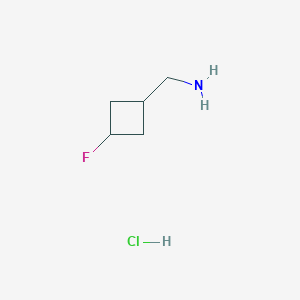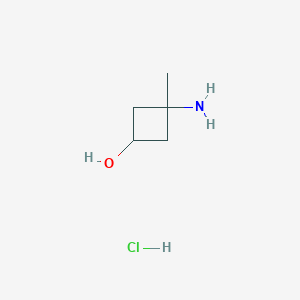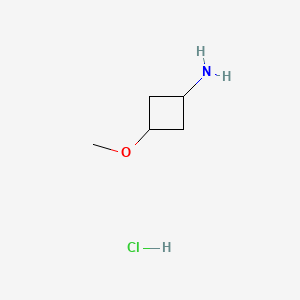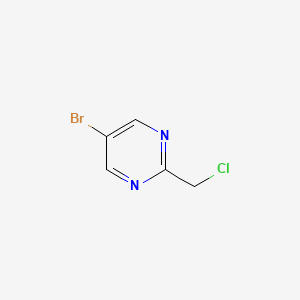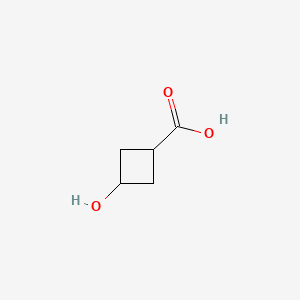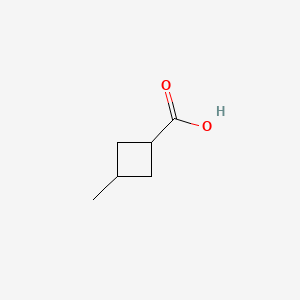
1-Pyrazin-2-ylpiperidin-4-amine dihydrochloride
説明
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Pyrazin-2-ylpiperidin-4-amine dihydrochloride, has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用
Structural Characterization
1-Pyrazin-2-ylpiperidin-4-amine dihydrochloride and its derivatives have been the focus of various structural studies. For instance, Böck et al. (2020) conducted a structural characterization of polymorphs derived from similar compounds, revealing unique intermolecular hydrogen bonding patterns and crystal structures. This study provides insights into the molecular arrangement and interactions of such compounds (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).
Synthesis and Design
The synthesis and design of compounds related to 1-Pyrazin-2-ylpiperidin-4-amine dihydrochloride have been explored in various studies. Parsonidis et al. (2019) investigated the design, synthesis, and in vitro activity of pyrazine compounds, including those based on pyrazin-2-yl structures, for potential anticancer applications. These studies often involve optimizing known inhibitors and discovering new bonds in molecular structures (Parsonidis, Shaik, Serafeim, Vlachou, Daikopoulou, & Papasotiriou, 2019).
Antibacterial and Antifungal Activities
The antibacterial and antifungal activities of pyrazine derivatives are a significant area of research. Kitawat and Singh (2014) reported the synthesis and in vitro evaluation of pyrazine moiety bearing 2-pyrazoline derivatives, highlighting their potential in treating bacterial and fungal infections. These compounds were tested for their effectiveness against various microbial strains, indicating their potential in medicinal chemistry (Kitawat & Singh, 2014).
Optical and Thermal Properties
Research into the optical and thermal properties of pyrazine derivatives has been conducted to understand their potential in various applications. For example, Meti et al. (2017) focused on the synthesis of dipyrrolopyrazine derivatives, investigating their optical and thermal properties for possible use in optoelectronic materials (Meti, Lee, Yang, & Gong, 2017).
Anticancer Potential
The anticancer potential of pyrazine derivatives, including those related to 1-Pyrazin-2-ylpiperidin-4-amine dihydrochloride, is a key area of investigation. Zhang et al. (2008) synthesized novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and evaluated their effectiveness against A549 lung cancer cells, revealing significant inhibitory effects (Zhang, Fan, Zhao, Shin, Dong, Xie, & Miao, 2008).
特性
IUPAC Name |
1-pyrazin-2-ylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c10-8-1-5-13(6-2-8)9-7-11-3-4-12-9;;/h3-4,7-8H,1-2,5-6,10H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWFDFKXTVZONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrazin-2-ylpiperidin-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



